N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a piperazine ring substituted with a 2-fluorophenyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The compound’s structure combines a piperazine moiety, commonly associated with central nervous system (CNS) activity, with heterocyclic thiophene and fluorophenyl groups, which may influence receptor binding affinity, metabolic stability, and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c20-16-5-1-2-6-17(16)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-15-4-3-13-27-15/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXHCJPSFXJHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperazine-Ethylamine Intermediate
The synthesis begins with functionalizing 1-(2-fluorophenyl)piperazine to introduce the ethylamine side chain:
- Alkylation Reaction :
Oxalamide Bridge Assembly
The oxalamide core is constructed via a two-step coupling process:
- First Amide Bond Formation :
- Second Amide Coupling :
Critical Reaction Parameters
- Temperature Control : Maintaining subzero temperatures during oxalyl chloride addition prevents diacylation side reactions.
- Solvent Selection : Tetrahydrofuran optimizes amine solubility while minimizing esterification side products compared to DMF.
- Stoichiometry : A 10% excess of thiophen-2-ylmethylamine ensures complete consumption of the monoacyl chloride intermediate.
Industrial-Scale Production Adaptations
Commercial manufacturing introduces several optimizations to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Oxalyl Chloride | 1.1 eq | 1.05 eq (in situ quenching) |
| Purification | Column chromatography | Crystallization (90% recovery) |
| Cycle Time | 18 hours | 4.2 hours |
Flow chemistry reduces thermal degradation risks by enabling precise temperature gradients (ΔT ±1°C). Automated pH adjustment systems maintain the reaction at pH 8.5–9.0 during amine additions, improving reproducibility.
Analytical Validation
Structural confirmation employs advanced spectroscopic techniques:
- ¹H NMR (400 MHz, DMSO-d6):
- δ 7.89 (t, J=5.6 Hz, 1H, NH)
- δ 7.45–7.12 (m, 5H, aromatic)
- δ 3.78 (q, 2H, CH₂-N)
- HRMS : m/z 415.1652 [M+H]⁺ (calc. 415.1658).
Purity assessments via HPLC (C18 column, 75:25 MeCN:H₂O) show ≥99.2% purity in optimized batches.
Comparative Methodological Analysis
Three alternative synthetic pathways have been documented:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acyl Chloride Route | High reactivity | Moisture sensitivity | 68–72 |
| Mixed Carbonate | Safer handling | Lower reaction rate | 55–60 |
| Enzymatic Coupling | Aqueous conditions | Substrate specificity | 42–48 |
The acyl chloride method remains predominant due to its balance of efficiency and scalability. Recent advances in photoredox-mediated amidation show promise for reducing stoichiometric reagent use but require further optimization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The oxalamide moiety may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Target Compound vs. S336: The target compound replaces S336’s dimethoxybenzyl and pyridinyl groups with a fluorophenyl-piperazine and thiophen-2-ylmethyl.
- Target Compound vs. Compound 18 : Both share a 2-fluorophenyl group, but the target’s piperazine-ethyl chain may enhance solubility and CNS penetration compared to 18’s methoxyphenethyl group .
- Target Compound vs. Compound 11 : Both feature piperazine-ethyl N1 substituents, but the thiophene vs. pyrazole N2 groups may confer distinct electronic and steric properties affecting metabolic stability .
Receptor Binding and Enzymatic Interactions
- Thiophene substituents may influence hepatic metabolism via CYP2D6 or CYP3A4, analogous to other heterocyclic compounds .
Toxicological Considerations
- However, the fluorophenyl and thiophene groups may introduce unique toxicophores requiring specific evaluation .
Metabolic and Regulatory Insights
- Metabolism : Oxalamides like S336 undergo hydrolysis and oxidative metabolism, with substituents influencing clearance rates. The thiophene group in the target compound may increase susceptibility to CYP-mediated oxidation compared to phenyl or pyridyl groups .
- Regulatory Status : S336 has global approval as a flavoring agent, while piperazine-containing analogues (e.g., Compound 11) are typically restricted to research settings due to CNS activity .
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 494.6 g/mol. Its structure features a piperazine ring, which is known for its biological activity, particularly in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C27H31FN4O4 |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 877633-02-8 |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of piperazine have been shown to inhibit the replication of viruses such as Chikungunya virus (CHIKV) by interfering with viral entry or replication processes .
Cytotoxicity and Selectivity
Research has demonstrated that modifications in the piperazine structure can lead to varying levels of cytotoxicity against cancer cell lines. For example, certain analogs displayed IC50 values that indicate moderate to significant cytotoxic effects on human breast cancer cells, suggesting potential applications in oncology .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound has been reported to interact with enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. This interaction could potentially modulate metabolic pathways involved in energy production and storage.
- Transporter Interaction : Studies suggest that the compound inhibits nucleoside transporters (ENT1 and ENT2), which are critical for cellular uptake of nucleosides, thereby affecting nucleotide availability for DNA synthesis.
- Cellular Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation, as indicated by increased caspase activity in treated cell lines .
Case Study 1: Antiviral Activity against CHIKV
In a study investigating the antiviral properties of piperazine derivatives, it was found that specific structural modifications enhanced selectivity and potency against CHIKV. The selectivity index (SI) was notably high for certain compounds, indicating a favorable therapeutic profile .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A series of oxalamide compounds were synthesized and screened for their cytotoxic effects on estrogen receptor-positive breast cancer cells. The most promising candidate exhibited an IC50 value of 18 μM, highlighting the potential for these compounds in cancer therapy .
Q & A
Basic: What are the critical steps and optimal reaction conditions for synthesizing N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?
Methodological Answer:
The synthesis involves multi-step coupling reactions under controlled conditions:
Piperazine Intermediate Preparation : React 2-fluorophenylpiperazine with ethylenediamine derivatives under reflux in anhydrous dichloromethane (DCM) .
Oxalamide Coupling : Use carbodiimide reagents (e.g., DCC) and activators (e.g., HOBt) to link the piperazine-ethyl moiety to the thiophen-2-ylmethyl group. Maintain temperatures at 0–5°C to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity >95% is confirmed via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
